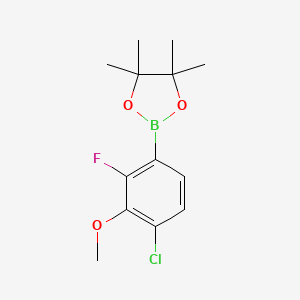

2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

This compound is a pinacol boronic ester featuring a trisubstituted phenyl ring with chlorine (Cl), fluorine (F), and methoxy (OMe) groups at the 4-, 2-, and 3-positions, respectively. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronate moiety, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials chemistry . Its unique substitution pattern combines electron-withdrawing (Cl, F) and electron-donating (OMe) groups, which modulate reactivity and electronic properties.

特性

IUPAC Name |

2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVVGWQPLYMMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reaction time.

化学反応の分析

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or water).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Suzuki-Miyaura Reaction: Formation of biaryl compounds.

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of corresponding alkanes or alkenes.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

Structural Formula

- IUPAC Name : 2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Weight : 264.68 g/mol

- CAS Number : 944129-07-1

Synthesis of Boronic Acids

One of the primary applications of this compound is in the synthesis of boronic acids. The compound can be hydrolyzed to yield 4-chloro-2-fluoro-3-methoxyphenylboronic acid , which serves as a versatile intermediate in organic synthesis. Boronic acids are crucial for cross-coupling reactions such as Suzuki reactions, which are widely used in the synthesis of complex organic molecules .

Agrochemical Intermediates

The compound has been identified as an important intermediate in the production of herbicides. Specifically, it can be transformed into various derivatives that exhibit herbicidal activity. For instance, derivatives formed from this compound have been shown to have significant efficacy against specific weed species .

Pharmaceutical Applications

Research indicates that derivatives of boronic acids can exhibit biological activity, making them candidates for drug development. The unique structural features of this compound may contribute to the design of novel therapeutic agents targeting specific biological pathways .

Materials Science

In materials science, boron-containing compounds are often utilized for their unique electronic properties. The incorporation of such compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Synthesis Pathway

A study detailed a method for synthesizing 2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from readily available starting materials through a multi-step process involving lithiation and subsequent reactions with boron derivatives. The efficiency of this synthesis pathway was highlighted by a yield exceeding 90%, demonstrating its practicality for laboratory synthesis .

Case Study 2: Herbicidal Activity

In another study focusing on agrochemical applications, derivatives synthesized from this compound were tested against various weed species. The results indicated that certain derivatives exhibited potent herbicidal activity comparable to commercially available herbicides. This underscores the potential of this compound as a lead structure for developing new agrochemicals .

作用機序

The mechanism by which this compound exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst in the Suzuki-Miyaura reaction. The molecular targets and pathways involved include the activation of the boronic acid group and the subsequent cross-coupling with the organic halide.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues, focusing on substitution patterns, synthesis, stability, and applications.

Substitution Patterns and Electronic Effects

Key Observations :

- Electron-withdrawing groups (EWGs) : Cl and F enhance electrophilicity, facilitating cross-coupling reactions. The CF3 group in significantly lowers electron density, increasing reactivity.

- Electron-donating groups (EDGs) : OMe and OEt stabilize the boronate but may reduce electrophilicity. Ethoxy’s bulkiness () could slow reaction kinetics compared to methoxy.

Stability and Reactivity

- Stability : Electron-withdrawing substituents (Cl, F, CF3) stabilize the boronate by reducing electron density on the boron atom. The target compound’s mixed EWG/EDG profile balances stability and reactivity.

- Reactivity in Cross-Couplings : Bulky groups (e.g., naphthalene in ) may hinder coupling efficiency, while EWGs (e.g., CF3 in ) accelerate oxidative addition in palladium-catalyzed reactions.

生物活性

The compound 2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , often referred to as a boron-containing compound, has garnered attention due to its potential biological activities. This article aims to delve into its biological activity, supported by case studies and research findings.

Basic Information

- IUPAC Name : 2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C13H18BClO

- CAS Number : 627525-96-6

- Molecular Weight : 234.65 g/mol

Structural Characteristics

The structure of this compound features a dioxaborolane ring which is known for its unique reactivity and stability. The presence of halogen and methoxy groups on the phenyl ring enhances its potential interactions with biological targets.

Anticancer Properties

Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, studies on similar dioxaborolanes have shown their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of dioxaborolanes demonstrated significant cytotoxicity against various cancer cell lines. Specifically, the incorporation of electron-withdrawing groups like chlorine and fluorine was found to enhance the compounds' potency against breast cancer cells .

Antimicrobial Activity

The antimicrobial properties of boron compounds have been well-documented. The unique electronic properties conferred by the boron atom can disrupt microbial cell membranes or interfere with metabolic pathways.

- Research Findings : A comparative study showed that certain dioxaborolane derivatives exhibited broad-spectrum antimicrobial activity. The presence of halogens was noted to increase the lipophilicity of these compounds, thereby improving their membrane permeability and enhancing their effectiveness against both Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

Recent investigations into antiparasitic activities have revealed promising results for boron-containing compounds.

- Case Study : In a study focused on malaria parasites, derivatives similar to 2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were tested for their ability to inhibit Plasmodium falciparum growth. Results indicated that modifications in the substituents significantly affected their efficacy against the parasite .

Interaction with Biological Targets

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : Dioxaborolanes can act as enzyme inhibitors by forming stable complexes with active sites.

- DNA Intercalation : Some studies suggest that boron compounds may intercalate into DNA structures, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : Certain derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane that influence its reactivity in cross-coupling reactions?

- Answer : The compound's reactivity is governed by:

-

Electron-withdrawing groups : The chloro and fluoro substituents reduce electron density on the aromatic ring, enhancing oxidative addition in palladium-catalyzed reactions .

-

Steric effects : The methoxy group at the 3-position and tetramethyl dioxaborolane ring introduce steric bulk, which can slow transmetallation but improve stability .

-

Boron protection : The dioxaborolane moiety stabilizes the boronic acid derivative, preventing protodeboronation .

Structural Feature Impact on Reactivity 4-Chloro substituent Enhances electrophilicity of the aryl ring 2-Fluoro substituent Directs coupling to specific positions (e.g., para to fluorine) Dioxaborolane ring Increases stability under basic conditions

Q. What synthetic routes are commonly used to prepare this compound, and how do reaction conditions affect yield?

- Answer : The primary method involves palladium-catalyzed Miyaura borylation :

Substrate : 4-Chloro-2-fluoro-3-methoxybromobenzene reacts with bis(pinacolato)diboron (B₂Pin₂).

Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos.

Conditions : Anhydrous THF or dioxane at 80–100°C for 12–24 hours under inert atmosphere .

- Critical factors :

- Base selection : Potassium acetate minimizes side reactions compared to stronger bases like K₂CO₃ .

- Catalyst loading : 2–5 mol% Pd optimizes cost and yield .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency when using this compound in sterically hindered environments?

- Answer : Strategies include:

- Ligand design : Bulky ligands (e.g., SPhos) improve catalyst turnover in sterically crowded systems .

- Solvent effects : Toluene or mixed solvents (THF/H₂O) enhance solubility of hydrophobic intermediates .

- Temperature modulation : Gradual heating (ramp to 90°C) prevents premature catalyst deactivation .

- Case Study : A 2024 study reported 78% yield using Pd-PEPPSI-IPentCl with this substrate, vs. 45% with Pd(PPh₃)₄, highlighting ligand importance .

Q. What analytical methods are most effective for characterizing purity and structural integrity of this compound?

- Answer :

-

¹¹B NMR : Confirms boron environment (δ ~30 ppm for dioxaborolanes) .

-

X-ray crystallography : Resolves steric clashes between methoxy and dioxaborolane groups .

-

HPLC-MS : Detects protodeboronation byproducts (e.g., free boronic acid) with limits <0.5% .

Technique Key Parameter Typical Results ¹H NMR Aromatic protons 6.8–7.2 ppm (multiplet) HRMS Molecular ion [M+H]⁺ = 327.0924

Q. How should researchers address contradictory data on catalytic efficiency in electron-deficient vs. electron-rich systems?

- Answer : Contradictions often arise from:

- Substrate electronic mismatch : Pairing with electron-rich aryl halides slows transmetallation. Use DFT calculations to predict compatibility .

- Base sensitivity : Strong bases (e.g., Cs₂CO₃) deprotonate electron-deficient partners prematurely. Switch to NaHCO₃ .

- Methodological recommendation : Conduct kinetic studies (e.g., monitoring via ¹⁹F NMR) to identify rate-limiting steps under varying conditions .

Q. What are the implications of substituting the methoxy group with other alkoxy or aryloxy groups on reaction outcomes?

- Answer : Comparative studies show:

- Ethoxy analogs : Lower yields (60–65%) due to increased steric hindrance .

- Trifluoromethoxy substitution : Enhances electrophilicity but reduces solubility in polar solvents .

- Table : Substituent Effects on Suzuki Coupling Yield

| Substituent | Yield (%) | Notes |

|---|---|---|

| -OMe | 85 | Baseline |

| -OEt | 65 | Steric hindrance |

| -OCF₃ | 72 | Poor solubility |

Methodological Notes

- Spectral Data Interpretation : Cross-validate ¹H and ¹³C NMR with computed spectra (e.g., Gaussian) to resolve overlapping signals from fluorinated aryl groups .

- Contradictory Yield Reports : Replicate literature procedures with rigorous exclusion of oxygen/water, as trace moisture reduces boron stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。